1,1,1-Trichloro-4-methoxy-6-methylhept-3-en-2-one
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Overview
Description
1,1,1-Trichloro-4-methoxy-6-methylhept-3-en-2-one is an organic compound with the molecular formula C9H13Cl3O2 It is a derivative of heptene, characterized by the presence of three chlorine atoms, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-methoxy-6-methylhept-3-en-2-one typically involves the chlorination of a suitable precursor, followed by the introduction of the methoxy and methyl groups. One common method involves the reaction of 1,1,1-trichloro-3-heptene-2-one with methanol under acidic conditions to introduce the methoxy group. The reaction is usually carried out at room temperature and monitored using techniques such as gas chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-4-methoxy-6-methylhept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Dichloro or monochloro derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
1,1,1-Trichloro-4-methoxy-6-methylhept-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-4-methoxy-6-methylhept-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trichloro-4-methoxy-3-buten-2-one
- 1,1,1-Trichloro-4-ethoxybut-3-en-2-one
- 1,1,1-Trichloroethane
Uniqueness
1,1,1-Trichloro-4-methoxy-6-methylhept-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy and methyl groups, along with the trichloro substitution, makes it a versatile compound for various applications.
Properties
CAS No. |
496045-35-3 |
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Molecular Formula |
C9H13Cl3O2 |
Molecular Weight |
259.6 g/mol |
IUPAC Name |
1,1,1-trichloro-4-methoxy-6-methylhept-3-en-2-one |
InChI |
InChI=1S/C9H13Cl3O2/c1-6(2)4-7(14-3)5-8(13)9(10,11)12/h5-6H,4H2,1-3H3 |
InChI Key |
ZSROWYARPYNPGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=CC(=O)C(Cl)(Cl)Cl)OC |
Origin of Product |
United States |
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